![molecular formula C14H12BrN3O2 B4653341 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4653341.png)
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide
Overview
Description
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor of several tyrosine protein kinases. It was first synthesized in 1999 by Bayer AG and is currently used as a treatment for liver, kidney, and thyroid cancers.
Mechanism of Action
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 inhibits several tyrosine protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. RAF kinases are involved in the MAPK/ERK signaling pathway, which is activated in many cancers. By inhibiting RAF kinases, 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 blocks the activation of the MAPK/ERK pathway, leading to apoptosis in cancer cells. VEGFR-2 and PDGFR-β are involved in angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen. By inhibiting these receptors, 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 blocks angiogenesis, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has several biochemical and physiological effects. It inhibits the activation of the MAPK/ERK pathway, leading to apoptosis in cancer cells. It also inhibits angiogenesis, leading to reduced tumor growth and metastasis. 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. It also has anti-fibrotic effects, reducing the deposition of extracellular matrix proteins in the liver.
Advantages and Limitations for Lab Experiments
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-cancer properties, making it a well-established tool for cancer research. However, 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to use in cell culture experiments. It also inhibits several tyrosine protein kinases, which can lead to off-target effects.
Future Directions
There are several future directions for the research on 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006. One direction is to investigate its potential as a treatment for other types of cancer, such as lung and breast cancer. Another direction is to develop more potent and selective inhibitors of the RAF kinases, which are the primary targets of 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006. Additionally, research could focus on the development of new drug delivery systems to improve the solubility and bioavailability of 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006. Finally, research could investigate the potential of 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 as a treatment for non-cancerous conditions, such as fibrosis and inflammation.
Scientific Research Applications
2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has been extensively studied for its anti-cancer properties. It inhibits several tyrosine protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth, angiogenesis, and metastasis. 2-({[(2-bromophenyl)amino]carbonyl}amino)benzamide 43-9006 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in several animal models. It is currently used as a treatment for liver, kidney, and thyroid cancers.
properties
IUPAC Name |
2-[(2-bromophenyl)carbamoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-10-6-2-4-8-12(10)18-14(20)17-11-7-3-1-5-9(11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDWMPCIDCHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Bromophenyl)carbamoyl]amino}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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